molecular formula C17H23BClNO3 B2446620 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester CAS No. 2377609-63-5

3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester

Cat. No.: B2446620
CAS No.: 2377609-63-5
M. Wt: 335.64
InChI Key: FGJNTCOUTGDBHK-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of BS-33666 is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

BS-33666 interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by BS-33666 is the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the formation of carbon–carbon bonds .

Pharmacokinetics

The pharmacokinetics of BS-33666 are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by this hydrolysis process .

Result of Action

The result of BS-33666’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .

Action Environment

The action of BS-33666 is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of BS-33666 is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which BS-33666 is used can have a significant impact on its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester can be compared with other boronic esters such as:

The unique structural features of this compound, such as the chloro and cyclopropylmethylcarbamoyl groups, contribute to its distinct reactivity and applications in various fields .

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-7-8-13(14(19)9-12)15(21)20-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJNTCOUTGDBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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